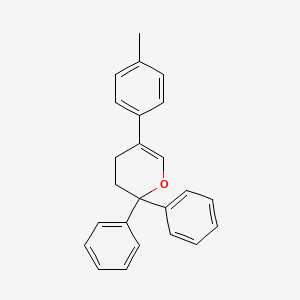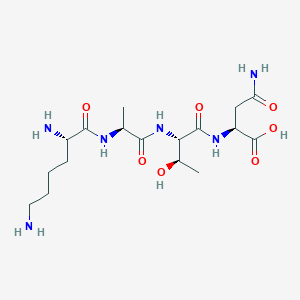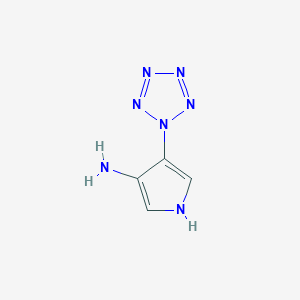![molecular formula C36H34O6 B12536356 1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol} CAS No. 799261-18-0](/img/structure/B12536356.png)
1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} typically involves the reaction of 1,3-phenylenebis(oxy) with 3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and resins[][3].
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of biphenyl groups.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with amino groups and different substitution patterns on the aromatic rings.
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is unique due to its specific combination of biphenyl and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Properties
CAS No. |
799261-18-0 |
|---|---|
Molecular Formula |
C36H34O6 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
1-[3-[2-hydroxy-3-(4-phenylphenoxy)propoxy]phenoxy]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C36H34O6/c37-31(23-39-33-18-14-29(15-19-33)27-8-3-1-4-9-27)25-41-35-12-7-13-36(22-35)42-26-32(38)24-40-34-20-16-30(17-21-34)28-10-5-2-6-11-28/h1-22,31-32,37-38H,23-26H2 |
InChI Key |
JUAQCCCINGBDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(COC3=CC(=CC=C3)OCC(COC4=CC=C(C=C4)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


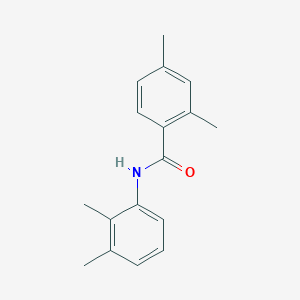
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
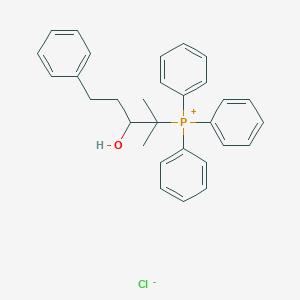
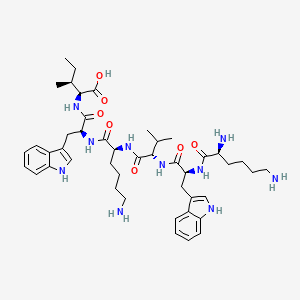
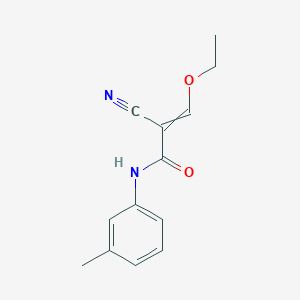
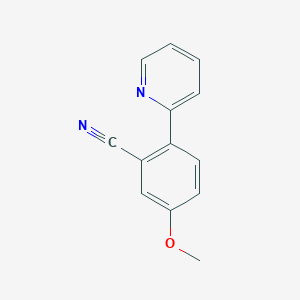
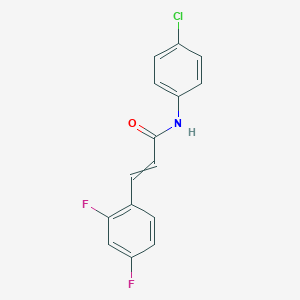
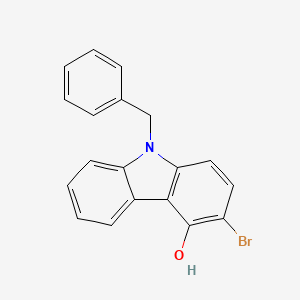
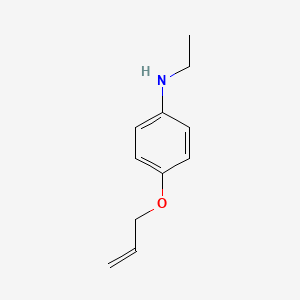
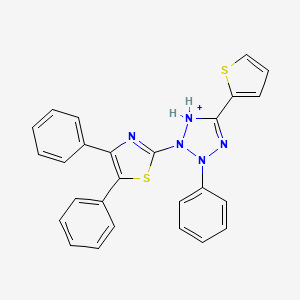
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
